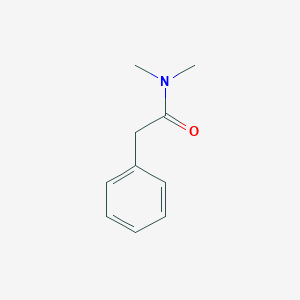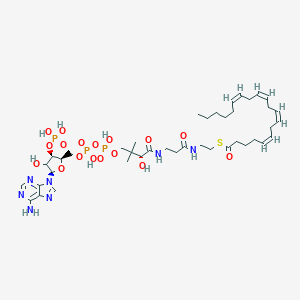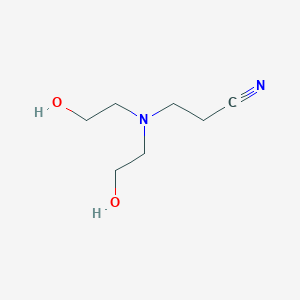
Cyclophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclophenazine is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in 1957 by a group of chemists led by Paul Janssen at Janssen Pharmaceutica. Cyclophenazine has been widely studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of cyclophenazine is not fully understood, but it is believed to work by blocking the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, cyclophenazine may help to reduce the symptoms of certain neurological and psychiatric disorders.
Biochemical and Physiological Effects
Cyclophenazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclophenazine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of dopamine receptors in various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. For example, cyclophenazine has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on cyclophenazine. One area of interest is the development of new derivatives of cyclophenazine that may have improved pharmacological properties. Another area of interest is the investigation of the potential use of cyclophenazine in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, there is also interest in studying the potential use of cyclophenazine in the treatment of certain types of cancer.
Métodos De Síntesis
The synthesis of cyclophenazine involves the reaction of 2-chloro-N-(2-chloroethyl)acetamide with 2-(2-aminophenyl)ethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sulfuric acid to yield cyclophenazine. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
Cyclophenazine has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety. It has also been studied for its potential use in treating certain types of cancer.
Propiedades
Número CAS |
17692-26-1 |
|---|---|
Fórmula molecular |
C23H26F3N3S |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C23H26F3N3S/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18/h1-2,4-6,9,16,18H,3,7-8,10-15H2 |
Clave InChI |
NPYDSZQCCSLZPP-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
SMILES canónico |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Otros números CAS |
17692-26-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)





